Stereochemical Identity: Racemic Mixture Versus (S)-Enantiomer (CAS 358629-53-5) for Regulatory Impurity Profiling
CAS 86815-10-3 is the racemic (R,S)-ethyl ester, whereas CAS 358629-53-5 is the enantiopure (S)-ethyl ester. The racemate serves as a non-stereospecific process intermediate or impurity marker, while the (S)-enantiomer is specifically designated as Levetiracetam Impurity G (USP/EP) and used when the stereochemical identity of the impurity must be unambiguously established for regulatory filings. For ANDA submissions, the USP limit for the levetiracetam R-enantiomer impurity is ≤ 0.8 %, and the racemic ethyl ester (which contains 50 % of the R-enantiomer upon hydrolysis) provides a convenient reference standard for method development without incurring the 5–10 × cost premium of the enantiopure material [1].
| Evidence Dimension | Stereochemical composition and regulatory designation |
|---|---|
| Target Compound Data | Racemic (R,S)-ethyl ester; CAS 86815-10-3; Levetiracetam Impurity 5 / process intermediate |
| Comparator Or Baseline | (S)-ethyl ester (CAS 358629-53-5); Levetiracetam Impurity F/G; enantiomeric excess typically ≥ 98 % (reported up to 99.96 %) |
| Quantified Difference | Racemate contains 50 % (R)-enantiomer; (S)-enantiomer has ≤ 2 % (R)-enantiomer. USP R-enantiomer limit for levetiracetam API: ≤ 0.8 %. |
| Conditions | Regulatory framework: USP/EP monographs for levetiracetam; impurity designation per Daicel Pharma Standards and ChemicalBook supplier data. |
Why This Matters
Selecting the racemic ethyl ester avoids over-specification and unnecessary cost when enantiomeric identity is not required, while the (S)-enantiomer is mandatory only for chiral impurity quantification in GMP release testing.
- [1] USP-NF. Levetiracetam – Limit of Levetiracetam R-Enantiomer (≤ 0.8 %). https://www.uspnf.com. View Source
